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Compound of Interest

Compound Name: 4-Bromo-6-chloro-1H-indazole

Cat. No.: B152586 Get Quote

An In-Depth Technical Guide to 4-Bromo-6-chloro-1H-indazole: A Pivotal Intermediate in

Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic

selection of molecular building blocks is paramount to the successful synthesis of novel

therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, the indazole core stands

out as a "privileged structure," frequently appearing in compounds with a wide array of

pharmacological activities.[1][2] This guide provides a comprehensive technical overview of 4-
Bromo-6-chloro-1H-indazole, a di-halogenated indazole derivative that has emerged as a

highly versatile and valuable intermediate in the synthesis of complex molecules for cutting-

edge drug discovery programs.[1]

This document delves into the core physicochemical properties, synthesis, chemical reactivity,

and applications of 4-Bromo-6-chloro-1H-indazole, offering field-proven insights and detailed

protocols to empower researchers in their synthetic endeavors.

Core Physicochemical Properties
4-Bromo-6-chloro-1H-indazole is an off-white to yellow solid at room temperature.[1] Its

molecular structure, featuring a fused benzene and pyrazole ring system with distinct halogen

substituents, provides a unique platform for selective chemical modifications. The key

physicochemical data are summarized in the table below.
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Property Value Source

Molecular Weight 231.48 g/mol [3], [1], [4]

Molecular Formula C₇H₄BrClN₂ [3], [1]

CAS Number 885519-03-9 [3], [1]

Melting Point 219-221 °C [1], [5]

Boiling Point (Predicted) 364.1 ± 22.0 °C [1],

IUPAC Name 4-bromo-6-chloro-1H-indazole [3]

InChI Key
KCDKINCUTSIQAF-

UHFFFAOYSA-N
[3], [1]

Synthesis and Mechanistic Considerations
The synthesis of 4-Bromo-6-chloro-1H-indazole is typically achieved through a multi-step

sequence starting from readily available aniline derivatives. One common and logical pathway

involves the diazotization of a di-halogenated aniline precursor, followed by an intramolecular

cyclization. This approach provides a reliable method for constructing the indazole ring system.

Retrosynthetic Analysis
A logical retrosynthetic disconnection of the indazole ring at the N1-N2 and C7a-N1 bonds

points towards a substituted o-toluidine or, more practically, a di-halogenated aniline derivative

that can be converted into a diazonium salt for subsequent cyclization.[1]
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Caption: Retrosynthetic analysis of 4-Bromo-6-chloro-1H-indazole.

Experimental Protocol: Synthesis via Diazotization
This protocol outlines a representative synthesis starting from 2-fluoroaniline. The choice of a

fluorine-substituted precursor is strategic, as the fluorine atom acts as a good leaving group in

the final cyclization step.

Step 1: Chlorination of 2-Fluoroaniline

Dissolve 2-fluoroaniline in a suitable solvent such as acetonitrile.

Cool the solution in an ice bath to 0-5 °C.

Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Upon completion, perform an aqueous workup to isolate the chlorinated product.
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Step 2: Bromination

Dissolve the product from Step 1 in a suitable solvent (e.g., acetonitrile).

Add N-bromosuccinimide (NBS) and stir at room temperature.

Monitor the reaction for the formation of the di-halogenated product, 2-bromo-4-chloro-6-

fluoroaniline.[1]

Isolate the product via extraction and purify by recrystallization or column chromatography.

Step 3: Diazotization and Cyclization

Suspend the 2-bromo-4-chloro-6-fluoroaniline in an acidic medium (e.g., aqueous HCl).

Cool the suspension to 0-5 °C.

Slowly add an aqueous solution of sodium nitrite (NaNO₂). The primary amino group is

converted in situ to a diazonium salt.[1][6]

Allow the reaction mixture to warm to room temperature. The unstable diazonium salt will

undergo spontaneous intramolecular cyclization, with the expulsion of the fluoride ion, to

form the indazole ring.

The solid product, 4-Bromo-6-chloro-1H-indazole, precipitates from the solution.

Collect the solid by filtration, wash with water, and dry under vacuum. The product can be

further purified by recrystallization from ethanol or a similar solvent.[6]

Chemical Reactivity and Strategic Functionalization
The true utility of 4-Bromo-6-chloro-1H-indazole in drug development lies in its potential for

selective functionalization. The molecule offers three primary sites for modification: the N1-

position of the indazole ring and the C4-bromo and C6-chloro substituents.

N-Functionalization
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The nitrogen atom at the N1 position can be readily alkylated, arylated, or acylated using

standard synthetic methodologies.[1]

N-Alkylation: Achieved using alkyl halides in the presence of a base like sodium hydride

(NaH) or potassium carbonate (K₂CO₃).

N-Arylation: Commonly performed via copper or palladium-catalyzed cross-coupling

reactions, such as the Buchwald-Hartwig amination, with aryl halides or aryl boronic acids.[1]

N-Acylation: The N1-nitrogen can be acylated with acyl chlorides or anhydrides, which can

also serve as a protecting group strategy.[1]

C-C and C-N Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is a key strategic advantage. The C-Br

bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling

reactions. This allows for selective functionalization at the C4 position.

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively

functionalize the C4-position while leaving the C6-chloro group intact for a subsequent,

different coupling reaction. This sequential, site-specific functionalization is invaluable for

building molecular complexity and creating targeted compound libraries.[1]
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Caption: Key functionalization pathways for 4-Bromo-6-chloro-1H-indazole.

Applications in Drug Discovery: A Case Study
The indazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically

approved drugs and investigational agents, including kinase inhibitors for cancer therapy.[2] 4-
Bromo-6-chloro-1H-indazole serves as a critical starting material or intermediate in the

synthesis of such complex molecules. A prominent example is its use in the synthesis of

precursors for Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1

infections.[7] The synthesis of related 3-aminoindazole fragments often involves the reaction of

a halogenated benzonitrile with hydrazine, where the halogen substitution pattern, such as that
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found in derivatives of 4-Bromo-6-chloro-1H-indazole, is crucial for directing the cyclization

and providing handles for further elaboration.[7]

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Bromo-6-chloro-1H-indazole is

essential for ensuring safety.

Hazard Identification: The compound is associated with the following hazard statements:

H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye

irritation), and H335 (May cause respiratory irritation).[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety glasses or goggles, and a lab coat.[8][9] Work should be conducted

in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10]

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[8]

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

[8][9]

Storage: To ensure stability and prevent degradation, 4-Bromo-6-chloro-1H-indazole
should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or

argon).[1] Recommended storage temperature is typically between 2-8 °C.[1][11]

Spills: In case of a spill, avoid generating dust.[8] Use dry clean-up procedures (e.g.,

sweeping or vacuuming) and place the material in a sealed container for disposal.[8][9]

Conclusion
4-Bromo-6-chloro-1H-indazole is more than just a chemical reagent; it is a strategic tool for

medicinal chemists. Its well-defined structure, coupled with the differential reactivity of its

halogen substituents, provides a robust and flexible platform for the synthesis of complex,

biologically active molecules. From its logical synthesis to its application in constructing

advanced drug candidates, this compound exemplifies the critical role that versatile building

blocks play in the pipeline of modern therapeutic development. A thorough understanding of its

properties, reactivity, and handling is essential for any research professional seeking to

leverage its synthetic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b152586#4-bromo-6-chloro-1h-indazole-molecular-weight
https://www.benchchem.com/product/b152586#4-bromo-6-chloro-1h-indazole-molecular-weight
https://www.benchchem.com/product/b152586#4-bromo-6-chloro-1h-indazole-molecular-weight
https://www.benchchem.com/product/b152586#4-bromo-6-chloro-1h-indazole-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b152586?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

